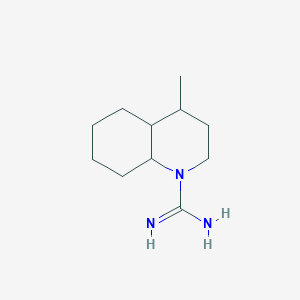

4-Methyl-decahydroquinoline-1-carboximidamide

Descripción

4-Methyl-decahydroquinoline-1-carboximidamide is a bicyclic organic compound featuring a decahydroquinoline core substituted with a methyl group at the 4-position and a carboximidamide functional group at the 1-position.

Propiedades

Fórmula molecular |

C11H21N3 |

|---|---|

Peso molecular |

195.30 g/mol |

Nombre IUPAC |

4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboximidamide |

InChI |

InChI=1S/C11H21N3/c1-8-6-7-14(11(12)13)10-5-3-2-4-9(8)10/h8-10H,2-7H2,1H3,(H3,12,13) |

Clave InChI |

QUJDNQNUBDKIGK-UHFFFAOYSA-N |

SMILES canónico |

CC1CCN(C2C1CCCC2)C(=N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-decahydroquinoline-1-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of decahydroquinoline derivatives with methylating agents and subsequent treatment with carboximidamide reagents .

Industrial Production Methods

While specific industrial production methods for 4-Methyl-decahydroquinoline-1-carboximidamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to achieve the desired purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-decahydroquinoline-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .

Aplicaciones Científicas De Investigación

4-Methyl-decahydroquinoline-1-carboximidamide has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Methyl-decahydroquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues in the Carboximidamide Family

Carboximidamide derivatives share the -C(=NH)NH₂ moiety but vary in core structure and substituents, leading to distinct physicochemical and biological properties.

Table 1: Key Carboximidamide Derivatives and Their Features

Functional Group and Substituent Effects

- Decahydroquinoline vs. Pyrazole Cores: The decahydroquinoline core offers a saturated bicyclic system with enhanced conformational stability compared to the planar pyrazole ring in compounds from . This difference may influence membrane permeability and target binding .

- Substituent Impact: Methyl Groups: The 4-methyl group in the target compound may enhance lipophilicity, analogous to 5-(4-methylphenyl)-pyrazole derivatives in , which showed moderate solubility in polar solvents . Halogenation: Chloro-substituted dihydroquinolines (e.g., compound 52 in ) exhibit improved bioactivity, suggesting that halogenation at the 6-position could be a strategic modification for the target compound .

Actividad Biológica

4-Methyl-decahydroquinoline-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-Methyl-decahydroquinoline-1-carboximidamide belongs to the class of quinoline derivatives. Its structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 192.27 g/mol

The presence of the carboximidamide functional group is significant for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that 4-Methyl-decahydroquinoline-1-carboximidamide exhibits a range of biological activities, including:

- Inhibition of Enzymes : Compounds related to this structure have shown inhibitory effects on various enzymes, including indoleamine 2,3-dioxygenase (IDO) which is implicated in immune regulation and cancer progression .

- Antimicrobial Properties : Some studies suggest that derivatives may possess antimicrobial properties, potentially through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways .

The biological activity of 4-Methyl-decahydroquinoline-1-carboximidamide is primarily attributed to its ability to interact with specific receptors and enzymes. For instance:

- IDO Inhibition : The compound has been studied for its role in inhibiting IDO, which can affect tryptophan metabolism and modulate immune responses .

- Antimicrobial Mechanisms : The exact mechanism by which this compound exerts antimicrobial effects remains under investigation but may involve interference with nucleic acid synthesis or cell membrane integrity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-Methyl-decahydroquinoline-1-carboximidamide. Key findings include:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methyl group at position 4 | Enhances enzyme inhibition | |

| Variations in side chains | Alters selectivity towards targets |

These modifications can lead to compounds with improved efficacy and reduced toxicity.

Case Studies

Several studies have highlighted the potential applications of 4-Methyl-decahydroquinoline-1-carboximidamide:

- Cancer Research : A study demonstrated that derivatives of this compound could reduce tumor growth in preclinical models by inhibiting IDO activity, thereby enhancing anti-tumor immunity .

- Antimicrobial Testing : In vitro tests showed that certain derivatives exhibited significant activity against Candida albicans, suggesting potential use as antifungal agents .

- Pharmacokinetics : Research into the pharmacokinetic properties of these compounds indicates favorable absorption and distribution profiles, making them suitable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.